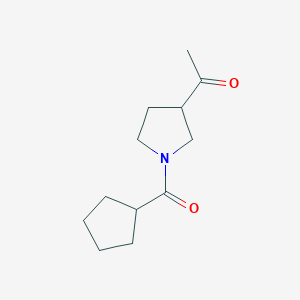

![molecular formula C22H27BrN2O3 B2934375 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106749-67-0](/img/structure/B2934375.png)

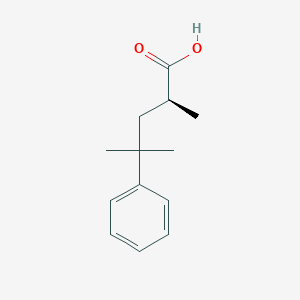

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be expected to be largely planar due to the conjugated system of the imidazo[1,2-a]pyridine ring. The electron-donating methoxy groups on the phenyl ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing imidazo[1,2-a]pyridine ring. The hydroxy group could potentially be involved in hydrogen bonding or deprotonation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the hydroxy group could enhance solubility in polar solvents, while the bromide counterion could increase the compound’s ionic character .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has potential applications in the field of antimicrobial research. Pyridine derivatives, like the one , have been shown to exhibit strong antimicrobial activity against various microbial strains such as E. coli, B. mycoides, and C. albicans . The structure-activity relationship (SAR) studies of these compounds can lead to the development of new antibiotics to combat resistant strains.

Antioxidant Properties

The related pyrazoline derivatives have demonstrated significant antioxidant activities . By extension, the compound could be investigated for its ability to scavenge free radicals and reactive oxygen species (ROS), which are linked to various diseases and cellular damage.

Neuroprotective Effects

Studies on similar compounds have indicated that they can affect acetylcholinesterase (AchE) activity . AchE is crucial for nerve pulse transmission, and its inhibition can lead to neuroprotective effects. This compound could be researched for its potential to protect neural cells or to serve as a model for developing neuroprotective drugs.

Antitumor Activities

Pyrazoline derivatives, which are structurally related to the compound , have shown antitumor activities . Research into this compound could explore its efficacy in inhibiting tumor growth or its use in designing new chemotherapeutic agents.

Anti-inflammatory and Antidepressant Effects

The compound’s framework suggests potential use in the development of anti-inflammatory and antidepressant medications. Previous studies on pyrazoline derivatives have highlighted these biological activities , which could be applicable to the compound through further pharmacological research.

Direcciones Futuras

Mecanismo De Acción

Target of action

The compound contains a pyridine ring, which is a common structural motif in many biologically active molecules. Pyridine derivatives have been shown to exhibit a variety of biological activities, including antimicrobial properties .

Mode of action

The exact mode of action would depend on the specific biological target of the compound. For example, if the compound acts as an antimicrobial agent, it might interfere with essential biochemical processes in the microbial cells, leading to their death .

Result of action

The cellular and molecular effects of the compound would depend on its mode of action and the specific biological systems it interacts with. For example, an antimicrobial compound might lead to cell death in microbes by disrupting their cellular structures or metabolic processes .

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N2O3.BrH/c1-16-7-10-18(11-8-16)23-15-22(25,24-13-5-4-6-21(23)24)17-9-12-19(26-2)20(14-17)27-3;/h7-12,14,25H,4-6,13,15H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQGCDJWGHJUSV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2934294.png)

![2-Ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2934295.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2934303.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)

![1-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2934306.png)

![2-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2934307.png)

![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)